2-(5-bromothiophen-3-yl)-1,3-dioxolane
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Overview
Description
2-(5-bromothiophen-3-yl)-1,3-dioxolane is an organic compound that features a brominated thiophene ring fused with a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromothiophen-3-yl)-1,3-dioxolane typically involves the bromination of thiophene followed by the formation of the dioxolane ring. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated thiophene is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for bromination and ring formation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromothiophen-3-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding thiophene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include de-brominated thiophene derivatives.
Scientific Research Applications
2-(5-bromothiophen-3-yl)-1,3-dioxolane has several scientific research applications:
Organic Electronics: It is used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-bromothiophen-3-yl)-1,3-dioxolane depends on its application. In organic electronics, it acts as a building block for conjugated polymers, facilitating charge transport and light emission. In pharmaceuticals, it may interact with biological targets through its thiophene and dioxolane moieties, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chlorothiophen-3-yl)-1,3-dioxolane
- 2-(5-fluorothiophen-3-yl)-1,3-dioxolane
- 2-(5-iodothiophen-3-yl)-1,3-dioxolane
Uniqueness
2-(5-bromothiophen-3-yl)-1,3-dioxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
79757-69-0 |
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Molecular Formula |
C7H7BrO2S |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
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